Artonin E

Description

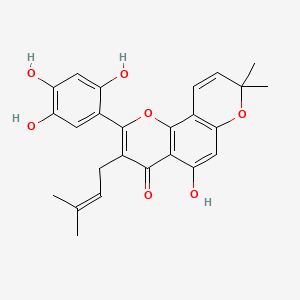

structure given in first source; isolated from the bark of Artocarpus communis Forst.

Structure

3D Structure

Properties

CAS No. |

129683-93-8 |

|---|---|

Molecular Formula |

C25H24O7 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)-2-(2,4,5-trihydroxyphenyl)pyrano[2,3-h]chromen-4-one |

InChI |

InChI=1S/C25H24O7/c1-12(2)5-6-14-22(30)21-19(29)11-20-13(7-8-25(3,4)32-20)24(21)31-23(14)15-9-17(27)18(28)10-16(15)26/h5,7-11,26-29H,6H2,1-4H3 |

InChI Key |

HDHRTQZSBFUBMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=CC(=C(C=C4O)O)O)C |

Appearance |

Solid powder |

melting_point |

244 - 248 °C |

Other CAS No. |

129683-93-8 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5'-hydroxymorusin artonin E |

Origin of Product |

United States |

Foundational & Exploratory

Data Presentation: Quantitative Effects of Artonin E

An In-depth Technical Guide on the Core Mechanism of Action of Artonin E in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This compound, a prenylated flavonoid originally isolated from the stem bark of Artocarpus elasticus, has emerged as a compound of significant interest in oncology research.[1][2] Preclinical studies have demonstrated its potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects, with a focus on the core signaling pathways, quantitative data from key experiments, and detailed methodologies for researchers.

The efficacy of this compound is demonstrated through its dose- and time-dependent effects on cancer cell viability, apoptosis induction, and cell cycle progression. The following tables summarize the key quantitative data from various studies.

Table 1: Cytotoxicity of this compound (IC₅₀ Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time Point (hours) | IC₅₀ Value | Reference |

| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 µg/mL | [3] |

| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 µg/mL | [3] |

| MCF-7 | Breast Cancer (ER+) | 24 | 3.8 µM | [1] |

| MCF-7 | Breast Cancer (ER+) | 48 | 5.1 µM | |

| MCF-7 | Breast Cancer (ER+) | 72 | 6.9 µM | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 14.3 µM | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 13.9 µM | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 9.8 µM | |

| SKOV-3 | Ovarian Cancer | 72 | 6.5 ± 0.5 µg/mL | |

| T1074 | Normal Ovarian Cells | 72 | 32.5 ± 0.5 µg/mL | |

| H460 | Lung Cancer | Not Specified | 31.93 µg/ml |

Table 2: this compound-Induced Apoptosis and Related Markers

| Cell Line | Treatment | Parameter | Result | Reference |

| MCF-7 | 30 µM this compound (24h) | Caspase-9 Activity | Significant increase vs. control | |

| MCF-7 | 30 µM this compound (24h) | Caspase-8 Activity | Significant increase vs. control | |

| MDA-MB-231 | 3, 10, 30 µM this compound | Caspase-8 & -9 Activity | Dose-dependent increase | |

| SKOV-3 | This compound | Caspase-3, -8, -9 Activity | Activation promoted | |

| LoVo | 30 µg/mL this compound (24h) | Sub-G1 Population | 12.61% | |

| HCT116 | 2.5 µg/mL this compound (24h) | Sub-G1 Population | 6.80% |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G₀/G₁ Phase | % Cells in S Phase | Reference |

| MCF-7 | Control | 57.6% | Not Specified | |

| MCF-7 | 3 µM this compound | 60.8% | Not Specified | |

| MCF-7 | 10 µM this compound | 68.7% | Not Specified | |

| SKOV-3 | This compound | Not Specified | S Phase Arrest | |

| MDA-MB-231 | This compound | Not Specified | G₂/M Arrest |

Table 4: Induction of Reactive Oxygen Species (ROS) by this compound

| Cell Line | Treatment | % of Cells with Increased ROS | Reference |

| MCF-7 | Control | 17.7% | |

| MCF-7 | 10 µM this compound | 47.80% | |

| MCF-7 | 30 µM this compound | 66.26% | |

| MDA-MB-231 | Control | 8.3% | |

| MDA-MB-231 | 3 µM this compound | 19.1% | |

| MDA-MB-231 | 10 µM this compound | 28.8% | |

| MDA-MB-231 | 30 µM this compound | 43.9% |

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer cell growth and survival, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, all orchestrated by the modulation of critical signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and, in some cases, the extrinsic pathways. A key initiating event is the significant elevation of intracellular Reactive Oxygen Species (ROS).

This ROS accumulation leads to a loss of mitochondrial membrane potential (ΔΨm), a critical step in the intrinsic apoptotic pathway. The disruption of the mitochondrial membrane facilitates the release of cytochrome c into the cytosol. This process is further amplified by this compound's modulation of the Bcl-2 family of proteins; it upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.

The released cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving cellular substrates like PARP (Poly (ADP-ribose) polymerase). In certain cancer cells, such as MDA-MB-231, this compound also activates the extrinsic pathway initiator, caspase-8.

Furthermore, this compound has been shown to significantly suppress the expression of inhibitors of apoptosis proteins (IAPs) like livin and survivin, thereby lowering the threshold for apoptosis induction.

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, an essential mechanism for its anti-proliferative effects. The specific phase of arrest appears to be cell-type dependent. For instance, in MCF-7 breast cancer cells, this compound induces a G₀/G₁ phase arrest. This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin D. In contrast, studies on SKOV-3 ovarian cancer cells have reported an S phase arrest, while in MDA-MB-231 cells, a G₂/M arrest was observed. The accumulation of cells in the sub-G₁ phase, as detected by flow cytometry, is indicative of apoptotic cell death.

Inhibition of Metastasis and Modulation of Signaling Pathways

This compound has demonstrated potential in curbing the metastatic spread of cancer. It inhibits the migration and invasion of lung cancer cells by suppressing key proteins involved in cell motility. This is achieved through the decreased activation of Focal Adhesion Kinase (FAK) and its downstream effector, protein kinase B (AKT). The expression of Cell division cycle-42 (CDC42), a protein crucial for cell movement, is also reduced. Additionally, this compound enhances anoikis (detachment-induced apoptosis) in lung cancer cells, a critical mechanism for preventing metastasis, by downregulating the anti-apoptotic protein Mcl-1.

The anticancer effects of this compound are mediated through its influence on major signaling cascades. In colon cancer cells, it induces apoptosis through the activation of the MAPK signaling pathway, evidenced by increased phosphorylation of ERK1/2, p38, and c-Jun. While ERK activation is often associated with proliferation, in this context, it promotes apoptosis. Conversely, in MCF-7 cells, this compound has been reported to downregulate the MAPK pathway. This highlights the context-dependent nature of its action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µg/mL or µM) and a vehicle control (e.g., DMSO) for specified time points (24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve analysis.

-

Apoptosis Detection (Annexin V-FITC/PI Assay)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

-

Protocol:

-

Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately by flow cytometry.

-

Cell Cycle Analysis

-

Principle: Quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G₀/G₁, S, G₂/M). Apoptotic cells appear as a sub-G₁ peak.

-

Protocol:

-

Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in each phase are determined using cell cycle analysis software.

-

Western Blotting

-

Principle: Detects specific proteins in a sample to analyze changes in their expression or phosphorylation state.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound exhibits significant anticancer activity through a sophisticated and multifaceted mechanism of action. It effectively induces apoptosis via ROS generation and modulation of the mitochondrial pathway, halts cell proliferation by inducing cell cycle arrest, and possesses the potential to inhibit metastasis. Its ability to modulate key signaling pathways, including the MAPK and Akt cascades, underscores its potential as a promising candidate for the development of novel cancer therapeutics. Further investigation in preclinical animal models is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Artonin E: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artonin E, a prenylated flavonoid, has garnered significant attention within the scientific community for its potent cytotoxic and other biological activities. This document provides an in-depth technical overview of the discovery of this compound, its primary natural sources, and the experimental methodologies employed for its isolation, characterization, and biological evaluation. Detailed protocols for key experiments, quantitative data from various studies, and visualizations of its molecular signaling pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first successfully isolated from the bark of Artocarpus rigida Blume, a plant indigenous to Indonesia. Subsequent research has identified this compound in various other species of the Artocarpus genus, which is distributed throughout tropical regions of Asia. These species represent the primary natural sources of this compound.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Geographical Location |

| Artocarpus rigida | Bark, Root Bark | Indonesia (Lampung Province)[1][2] |

| Artocarpus elasticus | Stem Bark | Malaysia[3] |

| Artocarpus communis | Bark | - |

| Artocarpus rotunda | - | - |

| Artocarpus altilis | - | - |

| Artocarpus kemando | - | - |

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation of this compound from Artocarpus rigida

A standardized protocol for the isolation of this compound from the root bark of Artocarpus rigida is as follows:

-

Extraction: 3 kg of powdered root bark of A. rigida is exhaustively extracted first with n-hexane for three days, followed by a mixture of methanol-ethyl acetate (1:1) for another three days. The solvents are then removed using a vacuum rotary evaporator to yield a methanol/EtOAc extract.[2]

-

Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate (from 100% n-hexane to 100% ethyl acetate) to yield several fractions.[2]

-

Purification: The fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography until a pure, yellow crystalline solid is obtained.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic methods:

-

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in methanol typically shows absorption maxima around 268 nm and 347 nm, which are characteristic of a flavonoid chromophore.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for hydroxyl groups (a broad band around 3343 cm⁻¹), a carbonyl group (around 1635 cm⁻¹), and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation. The ¹H NMR spectrum reveals signals for aromatic protons, prenyl groups, and hydroxyl protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, an MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution is analyzed by flow cytometry.

-

Cell Treatment: Cells are treated with different concentrations of this compound for a specific duration.

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the expression of proteins involved in signaling pathways.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a suitable method, such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bax, Bcl-2, MAPK proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize some of the key findings.

Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |

| P-388 | Murine Leukemia | - | 0.06 | |

| MCF-7 | Breast Cancer | 3 (after 12h) | - | |

| LoVo | Colon Cancer | - | 11.73 ± 1.99 | |

| HCT116 | Colon Cancer | - | 3.25 ± 0.24 | |

| SKOV-3 | Ovarian Cancer | - | - |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (12-hour treatment)

| Treatment | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase | Reference |

| Control (Untreated) | 57.6% | - | - | |

| This compound (3 µM) | 60.8% | - | - | |

| This compound (10 µM) | 68.7% | - | - |

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, mediated by the intrinsic (mitochondrial) pathway and modulation of the MAPK signaling pathway.

Intrinsic Apoptotic Pathway

This compound has been shown to induce apoptosis in cancer cells through a p53-independent mechanism. The key events in this pathway are:

-

Upregulation of Bax: this compound increases the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.

-

Mitochondrial Membrane Potential Disruption: The increased Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential.

-

Cytochrome c Release: This disruption results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and caspase-7, leading to the execution of apoptosis.

MAPK Signaling Pathway

This compound has also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in colon cancer cells. This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. This compound treatment leads to the phosphorylation and activation of key MAPK proteins such as p38 and JNK, which are associated with the induction of apoptosis.

Conclusion

This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the current knowledge on this compound, from its discovery and natural sources to the detailed experimental protocols for its study and the elucidation of its mechanisms of action. The provided data and visualizations are intended to facilitate further research and development of this potent flavonoid.

References

Artonin E Signaling Pathways in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has emerged as a promising natural compound with potent anticancer properties.[1][2][3] Extensive research has demonstrated its ability to induce apoptosis in a variety of cancer cell lines through the modulation of intricate signaling pathways. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers programmed cell death, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway, characterized by mitochondrial dysregulation, activation of caspases, and regulation of the Bcl-2 family of proteins.[1][4] Furthermore, this compound has been shown to influence other critical signaling pathways, including the MAPK cascade, and to induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells.

Quantitative Data: Cytotoxicity of this compound

The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) | IC50 (µM) | Selectivity Index | Reference |

| SKOV-3 | Ovarian Cancer | 72 | 6.5 ± 0.5 | - | 5.0 | |

| T1074 (normal) | Ovarian | 72 | 32.5 ± 0.5 | - | - | |

| SKOV-3 (2D) | Ovarian Cancer | 72 | 6.0 ± 0.8 | - | 4.67 | |

| T1074 (2D normal) | Ovarian | 72 | 28.0 ± 0.8 | - | - | |

| SKOV-3 (3D) | Ovarian Cancer | 72 | 25.0 ± 0.8 | - | 3.4 | |

| T1074 (3D normal) | Ovarian | 72 | 85.0 ± 0.5 | - | - | |

| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 | - | - | |

| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 | - | - | |

| MCF-7 | Breast Cancer | 24 | - | 3.8 | - | |

| MCF-7 | Breast Cancer | 48 | - | 5.1 | - | |

| MCF-7 | Breast Cancer | 72 | - | 6.9 | - | |

| MDA-MB-231 | Breast Cancer | 24 | - | 14.13 | 4.68 | |

| MDA-MB-231 | Breast Cancer | 48 | - | 13.93 | - | |

| MDA-MB-231 | Breast Cancer | 72 | - | 9.77 | - |

Core Signaling Pathways in this compound-Induced Apoptosis

This compound primarily triggers the intrinsic apoptotic pathway, which is centered on the mitochondria. Key events in this pathway are detailed below.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This compound treatment leads to a cascade of events that compromise mitochondrial integrity. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the release of mitochondrial intermembrane space proteins and subsequent caspase activation.

-

ROS Generation: this compound induces the production of reactive oxygen species (ROS), which can act as upstream signaling molecules to trigger mitochondrial stress.

-

Bcl-2 Family Regulation: A pivotal step is the alteration of the balance between pro- and anti-apoptotic members of the Bcl-2 protein family.

-

Upregulation of Pro-apoptotic Proteins: The expression of Bax is significantly increased.

-

Downregulation of Anti-apoptotic Proteins: The expression of Bcl-2 and Bcl-xL is decreased.

-

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The shift in the Bcl-2 protein ratio leads to the loss of the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial outer membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Initiator Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

-

Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

PARP Cleavage and Apoptosis Execution: The effector caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, some studies have shown that this compound can also activate initiator caspase-8, a key component of the extrinsic pathway, suggesting a potential crosstalk between the two pathways. The activation of caspase-8 was observed in SKOV-3 ovarian cancer cells. In MCF-7 breast cancer cells, caspase-8 activity was only significantly increased at higher concentrations.

Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis, is also modulated by this compound. In colon cancer cells (LoVo and HCT116), this compound treatment leads to the increased phosphorylation of:

-

ERK1/2

-

p38

-

c-Jun

This suggests that this compound-induced apoptosis is associated with the activation of the MAPK signaling pathway.

Downregulation of Inhibitor of Apoptosis Proteins (IAPs)

This compound has also been shown to suppress the expression of several Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells and contribute to chemoresistance. The downregulation of these proteins facilitates the apoptotic process. Proteins affected include:

-

Survivin

-

Livin

-

xIAP

-

HSP70 and HSP27

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 0.5 × 10^4 to 1 × 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the specified duration.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caspase Activity Assay

-

Principle: Fluorimetric or colorimetric assays are used to measure the activity of specific caspases. These assays utilize synthetic peptide substrates that are conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

-

Protocol (Fluorimetric):

-

Treat cells with this compound and prepare cell lysates.

-

Incubate the lysate with a specific caspase substrate (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9, IETD-AFC for caspase-8).

-

Measure the fluorescence of the released fluorophore (e.g., AFC) at the appropriate excitation and emission wavelengths using a fluorometer.

-

Quantify the caspase activity relative to a standard curve or as a fold change compared to the control.

-

Conclusion

This compound is a potent inducer of apoptosis in various cancer cell lines, acting primarily through the intrinsic mitochondrial pathway. Its mechanism of action involves the generation of ROS, modulation of Bcl-2 family proteins, disruption of mitochondrial membrane potential, and subsequent activation of the caspase cascade. Furthermore, this compound's ability to activate the MAPK signaling pathway and downregulate inhibitor of apoptosis proteins highlights its multi-faceted approach to inducing cancer cell death. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anticancer agent. Further investigation in preclinical and clinical settings is warranted to fully elucidate its efficacy and safety.

References

- 1. This compound Induces Apoptosis via Mitochondrial Dysregulation in SKOV-3 Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis via Mitochondrial Dysregulation in SKOV-3 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Artonin E: A Technical Guide on Structure-Activity Relationships for Drug Development

Abstract: Artonin E, a prenylated flavonoid predominantly isolated from plants of the Artocarpus genus, has garnered significant scientific interest due to its diverse and potent biological activities.[1] Possessing a unique chemical scaffold, this compound has demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides an in-depth technical overview of the structure-activity relationships (SAR) of this compound. It synthesizes quantitative data from numerous studies, details the experimental protocols used for its evaluation, and visualizes the complex biological pathways it modulates. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic application of this compound and its analogs.

Chapter 1: Anticancer Activity and Mechanisms of Action

This compound exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, including colon, breast, ovarian, and leukemia.[3][4] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, mediated through the modulation of key signaling pathways.

Cytotoxicity Profile

The efficacy of this compound varies across different cancer cell types, as demonstrated by its half-maximal inhibitory concentration (IC50) values. These values, collated from multiple studies, underscore its potential as a broad-spectrum anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Treatment Duration (hours) | Reference |

| MCF-7 | Breast (ER+) | 3.8 - 6.9 | - | 24 - 72 | |

| MDA-MB-231 | Breast (Triple Negative) | 9.8 - 14.3 | - | 24 - 72 | |

| LoVo | Colon | - | 11.73 ± 1.99 | 24 | |

| HCT116 | Colon | - | 3.25 ± 0.24 | 24 | |

| SKOV-3 (2D) | Ovarian | - | 6.0 ± 0.8 | 72 | |

| SKOV-3 (3D) | Ovarian | - | 25.0 ± 0.8 | 72 | |

| P-388 | Murine Leukemia | - | 1.56 | - |

Note: Conversion from µg/mL to µM requires the molecular weight of this compound (436.5 g/mol ). Some studies report values in only one unit.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the increased production of reactive oxygen species (ROS) within the cancer cells. This oxidative stress leads to the depolarization of the mitochondrial membrane, releasing cytochrome c into the cytoplasm.

This cascade activates initiator caspases, such as caspase-9 (intrinsic) and caspase-8 (extrinsic), which in turn activate executioner caspases like caspase-3 and caspase-7. The activation of these caspases is confirmed by the cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP). Furthermore, this compound modulates the Bcl-2 family of proteins, promoting apoptosis by upregulating the pro-apoptotic protein Bax and downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.

Cell Cycle Arrest & Signaling Pathway Modulation

This compound effectively halts cancer cell proliferation by inducing cell cycle arrest. In MCF-7 breast cancer cells, it causes an arrest at the G1 phase, preventing cells from entering the DNA synthesis (S) phase. This is associated with the upregulation of the cell cycle regulatory protein p21. In other cancer types, such as triple-negative breast cancer, a G2/M phase arrest has been observed.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell survival and proliferation, is another key target. This compound treatment leads to the phosphorylation and activation of p38 and JNK, while differentially affecting ERK1/2, ultimately steering the cellular response towards apoptosis.

Chapter 2: Structure-Activity Relationship Insights

While comprehensive SAR studies involving a large library of this compound analogs are limited, preliminary data from the modification of its core structure provide valuable insights. The flavonoid backbone, particularly the hydroxyl (-OH) and prenyl groups, are critical for its bioactivity.

A study involving the synthesis of this compound acetate, where hydroxyl groups are converted to ester groups, demonstrated a significant impact on cytotoxic activity against P-388 murine leukemia cells.

| Compound | Modification | IC50 (µg/mL) vs P-388 cells | Reference |

| This compound | Parent Compound | 0.06 - 1.56 | |

| This compound Acetate | Esterification of -OH groups | 2.79 |

The data suggests that the free hydroxyl groups on the this compound scaffold are crucial for its potent anticancer activity. The acetylation of these groups leads to a notable decrease in cytotoxicity (a higher IC50 value). This highlights the importance of these hydrogen-bonding donor/acceptor sites for target interaction. The prenyl groups are generally understood to enhance lipophilicity, which can improve cell membrane permeability.

Chapter 3: Other Biological Activities

Antimicrobial Activity

This compound has demonstrated activity against various pathogenic microbes. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

| Organism | Gram Type | Activity Noted | Reference |

| Escherichia coli | Gram-Negative | Active | |

| Bacillus subtilis | Gram-Positive | Active | |

| Staphylococcus aureus | Gram-Positive | Active |

Studies on the related compound Artonin I show that it can inhibit bacterial efflux pumps and induce depolarization of the cell membrane, suggesting a potential mechanism for this compound as well. This action can also reverse multidrug resistance and potentiate the effects of other antibiotics.

Anti-inflammatory Activity

Flavonoids from Artocarpus species are known for their anti-inflammatory properties. While specific data on this compound is sparse, related compounds have been shown to suppress T-cell proliferation and inhibit the production of pro-inflammatory cytokines like TNF-α and IFN-γ. The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Chapter 4: Experimental Methodologies

The biological activities of this compound have been characterized using a range of standard in vitro assays. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., LoVo, HCT116) are seeded into 96-well plates at a specific density (e.g., 6,000-7,000 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 1 to 30 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.

-

Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the control group, and the IC50 value is calculated.

-

References

- 1. anticancer-mechanism-of-artonin-e-and-related-prenylated-flavonoids-from-the-medicinal-plant-artocarpus-elasticus - Ask this paper | Bohrium [bohrium.com]

- 2. dovepress.com [dovepress.com]

- 3. Effects of this compound on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular mechanism of the anticancer effect of this compound in MDA-MB 231 triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Artonin E: A Technical Guide to p53-Independent Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid originally isolated from the stem bark of Artocarpus elasticus, has emerged as a promising phytochemical with significant cytotoxic activity against various cancer cell lines.[1][2] A key area of interest for its therapeutic potential is its ability to induce apoptosis, or programmed cell death, through a p53-independent mechanism. The tumor suppressor protein p53 is mutated or inactivated in over half of all human cancers, rendering many conventional therapies that rely on a functional p53 pathway ineffective. Compounds like this compound that can bypass this common resistance mechanism are therefore of high value in oncology drug development.

This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's ability to induce p53-independent apoptosis. It consolidates quantitative data, details key experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism: Intrinsic Apoptotic Pathway

This compound primarily triggers apoptosis through the intrinsic, or mitochondrial, pathway in a manner that does not depend on the p53 tumor suppressor protein.[1][2] This process is initiated by intracellular signals that converge on the mitochondria, leading to the execution of the apoptotic program.

Regulation of the Bcl-2 Protein Family

The commitment to apoptosis is largely governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[3] this compound disrupts the delicate balance between these opposing factions. Treatment with this compound leads to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a critical event that leads to Mitochondrial Outer Membrane Permeabilization (MOMP).

Mitochondrial Disruption and Caspase Activation

The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins promotes the formation of pores in the mitochondrial outer membrane. This disrupts the mitochondrial membrane potential (ΔΨm) and allows for the release of key apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Involvement of the MAPK Signaling Pathway

In addition to its direct effects on the mitochondrial pathway, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in colon cancer cells. Specifically, treatment with this compound leads to the increased phosphorylation and activation of c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK1/2). While ERK1/2 is often associated with cell survival, its sustained activation can also promote apoptosis by activating caspases and pro-apoptotic Bcl-2 family members. The activation of these MAPK pathways appears to be an additional mechanism through which this compound promotes apoptosis.

Quantitative Efficacy Data

The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Cell Line | Cancer Type | IC50 Value | Time Point(s) | Reference |

| LoVo | Colon Cancer | 11.73 ± 1.99 µg/mL | 24h | |

| HCT116 | Colon Cancer | 3.25 ± 0.24 µg/mL | 24h | |

| MCF-7 | Breast Cancer | 6.90 µM | 24h | |

| 5.10 µM | 48h | |||

| 3.77 µM | 72h | |||

| MDA-MB-231 | Breast Cancer | 14.13 µM | 24h | |

| 13.93 µM | 48h | |||

| 9.77 µM | 72h | |||

| SKOV-3 | Ovarian Cancer | Not explicitly stated in µM/µg/mL | - | |

| P388 | Murine Leukemia | 0.3 µg/mL | - |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Treatment Concentration | Result | Reference |

| LoVo | 30 µg/mL | 12.61% sub-G1 population (apoptotic cells) | |

| HCT116 | 2.5 µg/mL | 6.80% sub-G1 population (apoptotic cells) | |

| MDA-MB-231 | 3, 10, 30 µM | Dose-dependent increase in Caspase-8 and -9 activity | |

| MDA-MB-231 | 3, 10, 30 µM | Intracellular ROS increased from 8.3% to 19.1%, 28.8%, and 43.9% |

Table 2: Quantitative Measures of this compound-Induced Apoptosis.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Protocol:

-

Cell Seeding: Seed cells (e.g., 6 x 10³ to 7 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-30 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well) and treat with desired concentrations of this compound for 24 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound, then wash with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-7, anti-PARP, anti-p-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

Caption: this compound induced intrinsic apoptosis pathway.

Caption: Involvement of MAPK signaling in this compound's action.

Caption: General workflow for studying this compound's effects.

References

- 1. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces p53-independent G1 cell cycle arrest and apoptosis through ROS-mediated mitochondrial pathway and livin suppression in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Artonin E: A Potent Inducer of Mitochondrial Membrane Depolarization in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has emerged as a promising anti-cancer agent. Extensive research demonstrates its ability to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This technical guide provides a comprehensive overview of the effects of this compound on ΔΨm, detailing the underlying signaling pathways, experimental methodologies for its assessment, and a compilation of quantitative data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other natural compounds targeting mitochondrial function in cancer.

Introduction

The mitochondrion plays a central role in the life and death of a cell. Beyond its function as the primary site of cellular energy production, it is a key regulator of the apoptotic cascade. The mitochondrial membrane potential (ΔΨm) is an essential component of mitochondrial function, and its dissipation is a hallmark of early-stage apoptosis. The loss of ΔΨm leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby activating the caspase cascade and committing the cell to apoptosis.

This compound has been shown to exert its cytotoxic effects on cancer cells by targeting this very mechanism. Studies across multiple cancer cell lines, including breast, ovarian, and colon cancer, consistently demonstrate that this compound treatment leads to a dose-dependent decrease in ΔΨm, positioning it as a potent modulator of mitochondrial-mediated apoptosis.

Quantitative Data on this compound's Effect on Mitochondrial Membrane Potential and Apoptosis

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Citation |

| SKOV-3 | Ovarian Cancer | 72 | 6.5 ± 0.5 | [1][2] |

| T1074 (normal) | Ovarian | 72 | 32.5 ± 0.5 | [1][2] |

| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 | [3] |

| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 | |

| MCF-7 | Breast Cancer | 24 | ~1.7 (3.8 µM) | |

| MCF-7 | Breast Cancer | 48 | ~2.3 (5.1 µM) | |

| MCF-7 | Breast Cancer | 72 | ~3.1 (6.9 µM) |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Treatment | Protein | Change in Expression | Citation |

| MCF-7 | This compound | Bax | Upregulation | |

| MCF-7 | This compound | Bcl-2 | Downregulation | |

| MCF-7 | This compound | Cytochrome c | Upregulation | |

| MCF-7 | This compound | Caspase-7 | Upregulation | |

| MCF-7 | This compound | Caspase-9 | Upregulation | |

| SKOV-3 | This compound | Bax | Upregulation | |

| SKOV-3 | This compound | Bcl-2 | Downregulation | |

| SKOV-3 | This compound | HSP70 | Downregulation | |

| SKOV-3 | This compound | Survivin | Downregulation | |

| SKOV-3 | This compound | Caspase-3 | Activation | |

| SKOV-3 | This compound | Caspase-8 | Activation | |

| SKOV-3 | This compound | Caspase-9 | Activation | |

| LoVo | This compound | Bax | Upregulation | |

| LoVo | This compound | Bcl-2 | Downregulation | |

| LoVo | This compound | Bcl-xL | Downregulation | |

| LoVo | This compound | Cleaved Caspase-7 | Upregulation | |

| HCT116 | This compound | Bax | Upregulation | |

| HCT116 | This compound | Bcl-2 | Downregulation | |

| HCT116 | This compound | Bcl-xL | Downregulation | |

| HCT116 | This compound | Cleaved Caspase-7 | Upregulation |

Signaling Pathways of this compound-Induced Mitochondrial Apoptosis

This compound initiates apoptosis primarily through the intrinsic mitochondrial pathway. The sequence of events is depicted in the signaling pathway diagram below. Treatment with this compound leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress, coupled with the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leads to the permeabilization of the outer mitochondrial membrane and the collapse of the mitochondrial membrane potential (ΔΨm). This disruption facilitates the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols for Measuring Mitochondrial Membrane Potential

The assessment of ΔΨm is a crucial step in elucidating the mechanism of action of this compound. The two most common methods employed are JC-1 staining and Rhodamine 123 staining, both of which are detailed below.

JC-1 Staining Assay

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.

Protocol for Flow Cytometry:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. A positive control using a known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 10-50 µM for 15-30 minutes should be included.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.

-

Washing: Wash the cell pellet with 1 mL of warm phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 0.5 mL of media or PBS containing 2 µM JC-1 dye.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

Washing: Centrifuge the cells at 400 x g for 5 minutes and resuspend the pellet in 0.5 mL of PBS.

-

Analysis: Analyze the samples immediately by flow cytometry. Excite the cells at 488 nm. Detect green fluorescence (JC-1 monomers) in the FL1 channel (~529 nm) and red fluorescence (JC-1 aggregates) in the FL2 channel (~590 nm).

Caption: Experimental workflow for JC-1 staining.

Rhodamine 123 Staining Assay

Rhodamine 123 is a cell-permeable cationic fluorescent dye that is readily sequestered by active mitochondria due to their negative membrane potential. A decrease in ΔΨm results in a reduced accumulation of Rhodamine 123 in the mitochondria and a corresponding decrease in fluorescence intensity.

Protocol for Fluorescence Microscopy/Plate Reader:

-

Cell Seeding: Seed cells in a 96-well black plate or on coverslips in a 6-well plate.

-

Treatment: Treat cells with this compound and controls as described for the JC-1 assay.

-

Staining: Remove the treatment medium and add Rhodamine 123 working solution (typically 1-10 µM in media or buffer) to each well.

-

Incubation: Incubate at 37°C for 30 minutes, protected from light.

-

Washing: Wash the cells twice with pre-warmed PBS or media.

-

Analysis:

-

Microscopy: Observe the cells under a fluorescence microscope using a FITC filter set (Excitation ~507 nm, Emission ~529 nm).

-

Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Caption: Experimental workflow for Rhodamine 123 staining.

Conclusion

The collective evidence strongly supports the role of this compound as a potent inducer of mitochondrial dysfunction in cancer cells. Its ability to disrupt the mitochondrial membrane potential is a key mechanism driving apoptosis. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound. For researchers in oncology and drug development, this compound represents a compelling natural product lead compound for the development of novel anti-cancer therapies that exploit the inherent vulnerabilities of cancer cell mitochondria. Future studies should focus on in vivo efficacy and the potential for combination therapies to enhance its anti-tumor activity.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Artonin E from Artocarpus Species

Introduction

Artonin E is a prenylated flavonoid found in various species of the Artocarpus genus, including Artocarpus rigida, A. elasticus, and A. communis[1][2]. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anticancer and antimalarial activities[1][2]. Research has demonstrated its ability to inhibit the growth of cancer cells and modulate signaling pathways, such as the estrogen receptor signaling cascade implicated in breast cancer[3]. These attributes make this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide a comprehensive protocol for the isolation and purification of this compound from the root bark of Artocarpus rigida. The methodology is based on established solvent extraction and chromatographic techniques. Additionally, this document summarizes the key quantitative data from the isolation process and presents a visual workflow to guide researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₇ | PubChem |

| Molecular Weight | 436.5 g/mol | PubChem |

| Melting Point | 244 - 248 °C | HMDB |

| Appearance | Yellow crystals | Suhartati et al., 2018 |

| UV-vis (MeOH) λmax | 211, 268, 347 nm | Suhartati et al., 2018 |

| CAS Number | 129683-93-8 | PubChem |

Experimental Protocol: Isolation of this compound from Artocarpus rigida Root Bark

This protocol details the materials and methods for the extraction, fractionation, and purification of this compound.

Materials and Equipment

-

Dried and powdered root bark of Artocarpus rigida

-

n-hexane

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica gel (for VLC)

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Rotary evaporator

-

Vacuum Liquid Chromatography (VLC) apparatus

-

Glass columns for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

-

Melting point apparatus

Step-by-Step Methodology

1. Extraction

a. Macerate 3 kg of the powdered root bark of A. rigida exhaustively with n-hexane for 72 hours to defat the plant material.

b. Discard the n-hexane extract and air-dry the plant residue.

c. Extract the defatted plant material with a 1:1 mixture of methanol and ethyl acetate for 72 hours.

d. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol/ethyl acetate extract. From 3 kg of starting material, approximately 150.9 g of crude extract can be expected.

2. Fractionation using Vacuum Liquid Chromatography (VLC)

a. Prepare a slurry of silica gel in n-hexane and pack it into a VLC column.

b. Adsorb the crude methanol/ethyl acetate extract (150.9 g) onto a small amount of silica gel and load it onto the top of the packed column.

c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1, 8:2, ..., 1:9, 100% EtOAc).

d. Collect the fractions and monitor them by TLC. Combine fractions with similar TLC profiles. This process should yield several main fractions. For example, six main fractions (A-F) can be obtained.

3. Purification of this compound

a. Subject the fractions containing this compound (identified by TLC comparison with a standard if available, or based on previous literature reports, typically in the more polar fractions like B and C) to a second round of VLC with the same eluent system. From this, fractions weighing approximately 38.7 g (Fraction B) and 23.8 g (Fraction C) can be obtained.

b. Combine the purified fractions containing the compound of interest.

c. Recrystallize the combined fractions from a suitable solvent system (e.g., n-hexane/ether) to yield pure this compound as yellow crystals. This can yield approximately 1.6343 g of pure this compound.

4. Characterization

a. Determine the melting point of the purified crystals. The expected melting point is in the range of 250–252 °C.

b. Characterize the compound using spectroscopic methods such as UV-Vis, IR, ¹H-NMR, and ¹³C-NMR to confirm its identity as this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the isolation of this compound from 3 kg of Artocarpus rigida root bark as reported by Suhartati et al. (2018).

| Parameter | Value |

| Starting Plant Material (dried root bark) | 3 kg |

| Crude Methanol/Ethyl Acetate Extract | 150.9 g |

| Fraction B (from first VLC) | 38.7 g |

| Fraction C (from first VLC) | 23.8 g |

| Yield of Pure this compound | 1.6343 g |

| Melting Point of Pure this compound | 250-252 °C |

Visual Schematics

This compound Isolation Workflow

The following diagram illustrates the step-by-step workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway Inhibition by this compound

This compound has been shown to abrogate estrogen receptor (ER) signaling in breast cancer cells. The following diagram depicts a simplified model of this inhibitory action.

Caption: Inhibition of Estrogen Receptor Signaling by this compound.

References

Application Notes and Protocols: Artonin E Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation, purification, and a proposed synthetic route for Artonin E, a prenylated flavonoid with significant anti-cancer properties. Additionally, the document outlines the key signaling pathways affected by this compound.

Data Summary

The following tables summarize quantitative data associated with the isolation and biological activity of this compound.

Table 1: Isolation of this compound from Artocarpus rigida

| Parameter | Value | Reference |

| Starting Material | 3 kg of powdered root bark | [1] |

| Extraction Solvent | n-hexane followed by methanol-ethyl acetate (1:1) | [1] |

| Crude Extract Yield | 150.9 g | [1] |

| Final Yield of this compound | 1.6343 g | [1] |

| Melting Point | 250–252 °C | [1] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µg/mL) | Reference |

| Murine Leukemia (P-388) | 0.3 | |

| Human Colon Cancer (LoVo) | 11.73 ± 1.99 | |

| Human Colon Cancer (HCT116) | 3.25 ± 0.24 | |

| Human Breast Cancer (MCF-7) | 2.6 | |

| Human Breast Cancer (MDA-MB-231) | 13.5 | |

| Human Ovarian Cancer (SKOV-3) | 6.0 ± 0.8 (2D culture) | |

| Human Ovarian Cancer (SKOV-3) | 25.0 ± 0.8 (3D culture) |

Experimental Protocols

I. Isolation and Purification of this compound from Artocarpus rigida

This protocol is adapted from the methods described by Suhartati et al..

1. Extraction: a. Macerate 3 kg of powdered root bark of Artocarpus rigida exhaustively with n-hexane for 3 days. b. Discard the n-hexane extract and subsequently macerate the plant material with a 1:1 mixture of methanol and ethyl acetate for 3 days. c. Concentrate the methanol-ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation (Vacuum Liquid Chromatography - VLC): a. Subject the crude extract (150.9 g) to Si-gel VLC. b. Elute with a gradient of ethyl acetate in n-hexane (0-100%) to yield six main fractions (A-F). c. Re-chromatograph fractions B (38.7 g) and C (23.8 g) using Si-gel VLC with the same eluent system.

3. Recrystallization: a. Combine the fractions containing the yellow solid suspected to be this compound. b. Recrystallize the solid to obtain yellow crystals of this compound (1.6343 g). c. Confirm the purity by determining the melting point (expected: 250–252 °C) and by thin-layer chromatography (TLC) using multiple eluent systems.

II. Proposed Total Synthesis of this compound

While a specific total synthesis of this compound has not been detailed in the reviewed literature, a plausible retrosynthetic analysis and forward synthesis can be proposed based on common strategies for prenylated flavonoids. The key steps would involve the construction of the flavonoid core followed by prenylation.

Retrosynthetic Analysis:

A plausible retrosynthetic route for this compound is outlined below.

Figure 1: Retrosynthesis of this compound.

Forward Synthesis Protocol (Proposed):

-

Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve a suitably protected polyhydroxyacetophenone and a protected 2,4,5-trihydroxybenzaldehyde in ethanol. b. Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at low temperature. c. Stir the reaction mixture until completion (monitored by TLC). d. Neutralize with a dilute acid and extract the chalcone product with an organic solvent. e. Purify the chalcone by column chromatography.

-

Flavone Synthesis (Oxidative Cyclization): a. Dissolve the purified chalcone in a suitable solvent (e.g., DMSO). b. Add a catalyst, such as iodine, and heat the mixture to effect oxidative cyclization to the flavone core. c. Quench the reaction, extract the product, and purify by column chromatography.

-

Prenylation: a. To a solution of the flavone core in a suitable solvent, add a prenylating agent (e.g., prenyl bromide) in the presence of a base or a Lewis acid catalyst to achieve C-prenylation. b. Monitor the reaction for the formation of the desired prenylated product. c. Purify the product using column chromatography to separate regioisomers.

-

Deprotection: a. Remove the protecting groups from the hydroxyl functions using appropriate reagents (e.g., BBr₃ for methoxy groups) to yield this compound. b. Purify the final product by HPLC.

III. Purification of this compound by HPLC

For high-purity this compound, a reverse-phase HPLC method is recommended.

1. HPLC System and Column:

- HPLC system with a UV detector.

- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

- Mobile Phase A: Water with 0.1% formic acid or acetic acid.

- Mobile Phase B: Acetonitrile or methanol.

3. Gradient Elution Program (Example):

- A gradient elution is typically effective for separating flavonoids from complex mixtures. An example program is as follows:

- 0-5 min: 20% B

- 5-25 min: 20-80% B (linear gradient)

- 25-30 min: 80% B (isocratic)

- 30-35 min: 80-20% B (linear gradient)

- 35-40 min: 20% B (isocratic for column re-equilibration)

- The flow rate can be set to 1.0 mL/min.

4. Detection:

- Monitor the elution at a wavelength of 268 nm or 347 nm, which are absorption maxima for this compound.

5. Fraction Collection and Analysis:

- Collect the fractions corresponding to the this compound peak.

- Analyze the purity of the collected fractions by analytical HPLC.

- Combine pure fractions and remove the solvent under reduced pressure.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic (mitochondrial) pathway and by modulating the MAPK signaling pathway.

Figure 2: this compound induced apoptosis pathway.

General Workflow for this compound Preparation and Analysis

The following diagram illustrates the general workflow from obtaining this compound to its analysis.

Figure 3: Workflow for this compound preparation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Artonin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on different cancer cell lines and detailed protocols for assessing its cytotoxic and apoptotic activities. The primary mechanism of this compound-induced cell death is through the induction of apoptosis, mediated by the intrinsic mitochondrial pathway.[1][4]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound have been determined in several cancer cell lines, as summarized in the tables below.

Table 1: IC50 Values of this compound in 2D Cancer Cell Cultures

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM) | Reference |

| SKOV-3 | Ovarian Cancer | 72 | 6.0 ± 0.8 | - | |

| MCF-7 | Breast Cancer | 24 | - | 3.8 | |

| MCF-7 | Breast Cancer | 48 | - | 5.1 | |

| MCF-7 | Breast Cancer | 72 | - | 6.9 | |

| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 | - | |

| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 | - |

Table 2: IC50 Values of this compound in 3D Spheroid Cultures

| Cell Line | Culture Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |

| SKOV-3 | 3D Spheroid | 72 | 25.0 ± 0.8 | |

| T1074 (Normal Ovarian) | 2D Culture | 72 | 28.0 ± 0.8 | |

| T1074 (Normal Ovarian) | 3D Spheroid | 72 | 85.0 ± 0.5 |

Note: The higher IC50 values in 3D cultures suggest increased resistance compared to 2D monolayer cultures, which may better mimic the in vivo tumor microenvironment.

Signaling Pathway

This compound induces apoptosis primarily through the intrinsic (mitochondrial) signaling pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases like caspase-3 and -7.

References

Artonin E: Application Notes and Protocols for MTT Assay-Based Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated significant potential as an anti-cancer agent.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method for evaluating cell viability, based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Mechanism of Action of this compound

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. Key molecular events associated with this compound-induced apoptosis include:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, which is a critical trigger for apoptosis.

-

Disruption of Mitochondrial Membrane Potential: The elevation of ROS contributes to the disruption of the mitochondrial membrane potential.

-

Regulation of Apoptotic Proteins: this compound upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.

-

Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 and -7 (executioner caspases).

-

Cell Cycle Arrest: this compound can also induce cell cycle arrest, often at the G1 phase, preventing cancer cells from progressing through the cell division cycle.

-